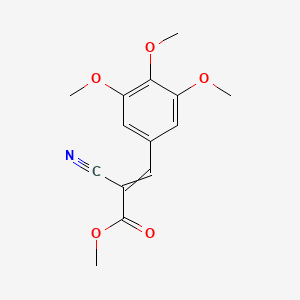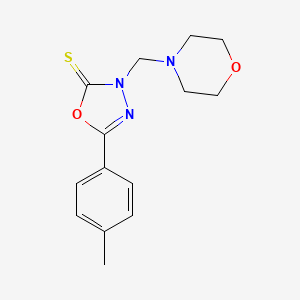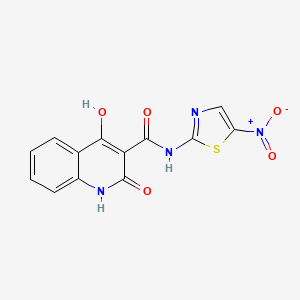
Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-cyano-3-(3,4,5-triméthoxyphényl)prop-2-énoate de méthyle est un composé organique appartenant à la classe des dérivés de l'acide cinnamique. Ce composé est caractérisé par la présence d'un groupe cyano et de trois groupes méthoxy liés au cycle phényle. Il est connu pour ses activités biologiques potentielles et est utilisé dans diverses applications de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2E)-2-cyano-3-(3,4,5-triméthoxyphényl)prop-2-énoate de méthyle implique généralement la réaction de condensation de Knoevenagel. Cette réaction est réalisée entre le 3,4,5-triméthoxybenzaldéhyde et le cyanoacétate de méthyle en présence d'une base telle que la pipéridine ou la pyridine. La réaction est généralement conduite dans un solvant organique comme l'éthanol ou le méthanol sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle de ce composé ne soient pas largement documentées, l'approche générale implique la mise à l'échelle de la synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de solvants et de réactifs de qualité industrielle et l'utilisation de techniques de purification à grande échelle telles que la distillation ou la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
(2E)-2-cyano-3-(3,4,5-triméthoxyphényl)prop-2-énoate de méthyle subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction: Les réactions de réduction peuvent convertir le groupe cyano en groupe amine.
Substitution: Les groupes méthoxy sur le cycle phényle peuvent subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le gaz hydrogène (H₂) en présence d'un catalyseur comme le palladium sur carbone (Pd/C) sont utilisés.
Substitution: Des nucléophiles tels que les ions hydroxyde (OH⁻) ou les amines peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation: Acides carboxyliques ou aldéhydes.
Réduction: Amines ou alcools.
Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
(2E)-2-cyano-3-(3,4,5-triméthoxyphényl)prop-2-énoate de méthyle a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme matière première ou intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et les propriétés antioxydantes.
Médecine: Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que les activités anti-inflammatoires et anticancéreuses.
Industrie: Il est utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du (2E)-2-cyano-3-(3,4,5-triméthoxyphényl)prop-2-énoate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber les enzymes en se liant à leurs sites actifs, empêchant ainsi la liaison du substrat et l'activité catalytique subséquente. Les propriétés antioxydantes du composé sont attribuées à sa capacité à piéger les radicaux libres et à réduire le stress oxydatif.
Applications De Recherche Scientifique
Methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3,4,5-triméthoxycinnamate de méthyle
- 3-(3,4,5-triméthoxyphényl)prop-2-énoate de méthyle
- (2E)-3-(3,4,5-triméthoxyphényl)prop-2-énoate de 2-fluorophényle
Unicité
(2E)-2-cyano-3-(3,4,5-triméthoxyphényl)prop-2-énoate de méthyle est unique en raison de la présence du groupe cyano, qui confère une réactivité chimique et une activité biologique distinctes par rapport à d'autres composés similaires. Cette caractéristique structurelle lui permet de participer à un éventail plus large de réactions chimiques et d'exhiber potentiellement des effets biologiques différents.
Propriétés
Formule moléculaire |
C14H15NO5 |
|---|---|
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO5/c1-17-11-6-9(5-10(8-15)14(16)20-4)7-12(18-2)13(11)19-3/h5-7H,1-4H3 |
Clé InChI |
YMKQWEVZPPOJHK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2,5-Dimethyl-7-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]ethanol](/img/structure/B12450078.png)
![N'-[bis(4-chlorophenyl)methylidene]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B12450080.png)
![5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12450084.png)
![2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B12450090.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12450091.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-diphenylpentan-1-one](/img/structure/B12450092.png)
![1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)-3-phenylthiourea](/img/structure/B12450097.png)
![2-(2,4-Dichlorophenyl)-3-[2-(naphthalen-1-ylamino)ethyl]quinazolin-4-one](/img/structure/B12450100.png)



![N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide](/img/structure/B12450137.png)

